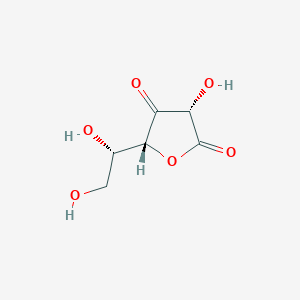
L-xylo-hex-3-ulonolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-xylo-hex-3-ulonolactone is a ketoaldonolactone.
Applications De Recherche Scientifique
Synthesis and Characterization
- L-xylo-hexos-2-ulose (L-sorbosone), potentially involved in the biosynthesis of L-ascorbic acid in some plants, has been synthesized and characterized through various chromatographic and spectroscopic techniques. This includes thin-layer chromatography, high-performance liquid chromatography, capillary gas chromatography, and mass spectrometry (Eycken et al., 1998).
Potential in Biofilm Systems
- Advanced imaging techniques like laser scanning microscopy, magnetic resonance imaging, and scanning transmission X-ray microscopy, potentially applicable for the study of complex microbial biofilm systems, may offer insights into the structure and dynamics of microbial communities where L-xylo-hex-3-ulonolactone could play a role (Neu et al., 2010).
Industrial Applications
- The industrial applications of L-xylo-hex-3-ulonolactone derivatives could include the production of xylonate from xylose. This process, involving metabolic engineering of Escherichia coli, demonstrates potential for large-scale xylonate production, a valuable chemical for diverse applications (Cao et al., 2013).
Antitumor and Anticoagulant Properties
- The study of compounds related to L-xylo-hex-3-ulonolactone in various plants, such as Dysoxylum tpongense, has revealed anti-inflammatory activity and potential for applications in therapies against metabolic abnormalities like atherosclerosis, obesity, and inflammation (Pham et al., 2021).
Prebiotic Potential
- The potential of xylo-oligosaccharides, possibly derived from L-xylo-hex-3-ulonolactone, as prebiotics in various fields is significant. Their applications include use in animal feed, human food additives, and medicine, showcasing their versatility and utility (Huang et al., 2022).
Anticoagulant Activity
- Research on pharmaceutical heparins has identified structures related to L-xylo-hex-3-ulonolactone, demonstrating anticoagulant activity. This includes the mapping of heparin using heparin lyases and the generation of novel low molecular weight heparin, which can be crucial for medical applications (Xiao et al., 2011).
Propriétés
Nom du produit |
L-xylo-hex-3-ulonolactone |
|---|---|
Formule moléculaire |
C6H8O6 |
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
(3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,4-5,7-8,10H,1H2/t2-,4-,5+/m0/s1 |
Clé InChI |
PJBQWWHYTVYMLO-MDZRLIFHSA-N |
SMILES isomérique |
C([C@@H]([C@@H]1C(=O)[C@@H](C(=O)O1)O)O)O |
SMILES |
C(C(C1C(=O)C(C(=O)O1)O)O)O |
SMILES canonique |
C(C(C1C(=O)C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



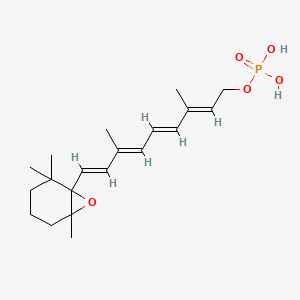
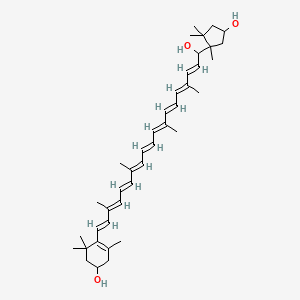
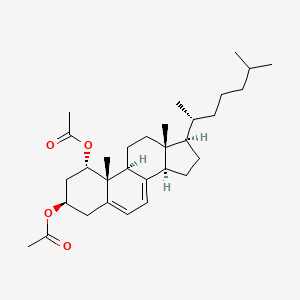
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)
![4-[(2E)-2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1237391.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B1237392.png)
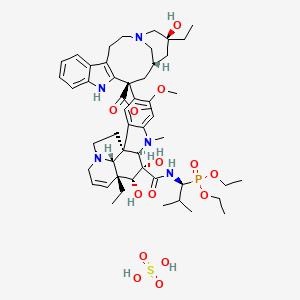
![(1R,5S,6R,7R,9S,11S,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1237398.png)
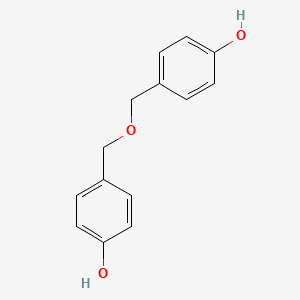
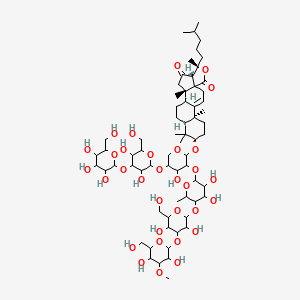
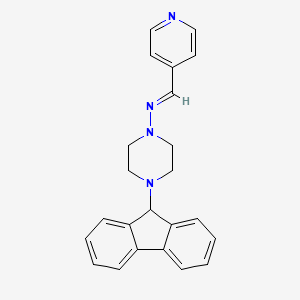
![[(18)F]p-MPPF](/img/structure/B1237405.png)

![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)